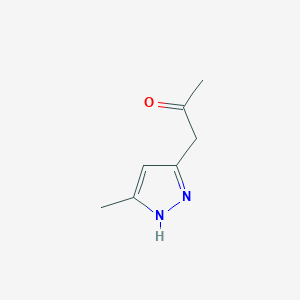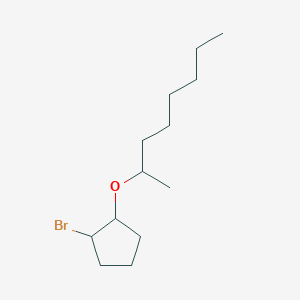![molecular formula C13H21NO6 B13616051 rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis](/img/no-structure.png)
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis is a complex organic compound that features a piperidine ring substituted with tert-butoxycarbonyl and methoxycarbonyl groups
Vorbereitungsmethoden
. The specific reaction conditions and reagents used in the synthesis can vary, but common methods include the use of tert-butyl esters and appropriate catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butoxycarbonyl group is known for its unique reactivity pattern, which can influence the types of reactions the compound undergoes . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it can be used in the development of pharmaceuticals and as a tool for studying biological processes. The unique structural properties of the compound make it valuable for various industrial applications, including the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can influence the compound’s reactivity and interactions with other molecules, which can affect its biological activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis can be compared with other similar compounds that feature piperidine rings and similar substituents. Some similar compounds include those with different protecting groups or variations in the substitution pattern on the piperidine ring. The unique reactivity and structural properties of this compound make it distinct from these other compounds, offering specific advantages in certain applications .
Eigenschaften
Molekularformel |
C13H21NO6 |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
(3S,4S)-3-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-5-8(10(15)16)9(7-14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m0/s1 |
InChI-Schlüssel |
HFUXBOSHCXIUCT-DTWKUNHWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)C(=O)OC)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid](/img/structure/B13616002.png)
![3-(2-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13616003.png)






